Gene Expression Performance: Myristoyl Pentapeptide-16 Outperforms Exosomes and Growth Factors in Multi-Category PCR Analysis
In an independent, 2-week PCR-based gene expression study, Myristoyl Pentapeptide-16 (formulated as micellar CellRenew-16) demonstrated superior performance compared to exosomes and growth factors across multiple gene expression categories including hydration protein expression, skin barrier integrity genes, and extracellular matrix (ECM) support genes [1]. This is a direct head-to-head comparison of Myristoyl Pentapeptide-16 against non-peptide bioactive alternatives frequently used in regenerative skincare formulations.
| Evidence Dimension | Multi-category gene expression (hydration, barrier, ECM support) |
|---|---|
| Target Compound Data | Outperformed all comparators across all tested categories |
| Comparator Or Baseline | Exosomes and growth factors (multiple bioactives) |
| Quantified Difference | Qualitative superiority reported; specific fold-change values not disclosed in available source |
| Conditions | 2-week PCR-based gene expression study; micellar-encapsulated formulation of Myristoyl Pentapeptide-16 |
Why This Matters
This direct head-to-head evidence enables formulators to select Myristoyl Pentapeptide-16 over exosome-based or growth factor alternatives based on demonstrated gene expression efficacy, providing a data-backed rationale for premium positioning in lash/brow serums and regenerative skincare.
- [1] ReActivate RX Serum White Paper. Modern Aesthetics. Micellular CellRenew-16 (INCI: Myristoyl Pentapeptide-16) outperformed other bioactives including exosomes and growth factors across hydration protein expression, skin barrier integrity, and ECM support genes in independent 2-week PCR-based gene expression study. September 26, 2025. View Source
